molecular formula C5H6ClN3 B048751 2-Amino-5-(chloromethyl)pyrimidine Hydrochloride CAS No. 120747-86-6

2-Amino-5-(chloromethyl)pyrimidine Hydrochloride

Cat. No.: B048751
CAS No.: 120747-86-6
M. Wt: 143.57 g/mol
InChI Key: BUKSRQOZLANPFI-UHFFFAOYSA-N
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Description

2-Amino-5-(chloromethyl)pyrimidine Hydrochloride is a chemical compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(chloromethyl)pyrimidine Hydrochloride typically involves the chloromethylation of 2-aminopyrimidine. One common method includes the reaction of 2-aminopyrimidine with formaldehyde and hydrochloric acid, resulting in the formation of the desired compound. The reaction is usually carried out under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and efficiency. The compound is then purified through crystallization or other suitable methods to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(chloromethyl)pyrimidine Hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of various oxidized or reduced products.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as triethylamine, under mild conditions.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.

    Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring.

Scientific Research Applications

2-Amino-5-(chloromethyl)pyrimidine Hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical reactions and methodologies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. It is also used in the synthesis of bioactive molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. It may be used in the development of new drugs targeting various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-(chloromethyl)pyrimidine Hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it can act as an inhibitor of certain enzymes, affecting metabolic processes. The molecular targets and pathways involved vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-chloropyrimidine: Similar in structure but lacks the chloromethyl group.

    2-Amino-4,6-dichloropyrimidine: Contains additional chlorine atoms, leading to different reactivity and applications.

    2-Amino-5-bromomethylpyrimidine: Similar structure with a bromomethyl group instead of chloromethyl.

Uniqueness

2-Amino-5-(chloromethyl)pyrimidine Hydrochloride is unique due to its specific functional groups, which confer distinct reactivity and potential applications. The presence of both amino and chloromethyl groups allows for versatile chemical modifications, making it a valuable compound in various research and industrial fields.

Properties

IUPAC Name

5-(chloromethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3/c6-1-4-2-8-5(7)9-3-4/h2-3H,1H2,(H2,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKSRQOZLANPFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)N)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70633581
Record name 5-(Chloromethyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70633581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120747-86-6
Record name 5-(Chloromethyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70633581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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